molecular formula C9H5ClFNO B2662722 6-Fluoro-1H-indole-2-carbonyl chloride CAS No. 1260851-13-5

6-Fluoro-1H-indole-2-carbonyl chloride

Cat. No.: B2662722
CAS No.: 1260851-13-5
M. Wt: 197.59
InChI Key: ZFBNECVKICWBKK-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indole-2-carbonyl chloride is a high-value chemical reagent designed for advanced research and development, particularly in medicinal chemistry. This compound serves as a versatile and reactive building block for the synthesis of diverse indole-based derivatives. The indole scaffold is a privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . The reactive acid chloride group at the 2-position enables efficient condensation with nucleophiles like amines and alcohols to form amides and esters, which are key functional groups in active pharmaceutical ingredients and bio-probes. This reagent is critically valuable in structure-activity relationship (SAR) studies. The fluorine atom at the 6-position is a strategic modification used by researchers to modulate the compound's electronic properties, lipophilicity, and metabolic stability, and to explore key interactions within biological targets . For instance, indole-2-carboxamide derivatives with halogen substitutions have been investigated as potent allosteric modulators of the CB1 receptor . Furthermore, indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs) . The carbonyl chloride moiety is a direct precursor to these bioactive amides, allowing for rapid analog generation. As such, this compound is an essential intermediate for constructing novel molecules for screening against various disease targets, accelerating hit-to-lead optimization campaigns in both academic and industrial settings. This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, as acid chlorides can be moisture-sensitive and corrosive.

Properties

IUPAC Name

6-fluoro-1H-indole-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-9(13)8-3-5-1-2-6(11)4-7(5)12-8/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBNECVKICWBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-indole-2-carbonyl chloride typically involves the halogenation of indole derivatives. One common method is the nitration of indoline, followed by reduction and subsequent chlorination to introduce the carbonyl chloride group . The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the halogenation and chlorination steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Agents

6-Fluoro-1H-indole-2-carbonyl chloride has been investigated for its potential as an antiviral agent. A notable study highlighted its derivatives as effective inhibitors against neurotropic alphaviruses, which cause severe neurological diseases. The modifications of indole derivatives led to enhanced potency and selectivity, demonstrating the compound's versatility in drug design .

Furthermore, research into indole derivatives has shown promising results in anticancer applications. Compounds derived from this compound exhibited significant activity against various cancer cell lines, including colon and breast cancer . The structure-activity relationship studies indicate that subtle changes in the indole structure can dramatically influence biological activity.

Inhibitors of Enzymatic Activity

The compound also serves as a precursor for synthesizing inhibitors targeting specific enzymes. For instance, it has been utilized in developing selective serotonin reuptake inhibitors and other compounds aimed at modulating neurotransmitter levels, which are crucial for treating depression and anxiety disorders .

Agrochemicals

Fungicides and Herbicides

Indole derivatives have been recognized for their potential as agrochemical agents. The synthesis of this compound allows for the creation of fungicides that can protect crops from various fungal pathogens. The indole structure is known to enhance the efficacy of these compounds due to its ability to interact with biological targets in fungi .

Synthetic Chemistry

Building Blocks for Complex Molecules

In synthetic organic chemistry, this compound acts as a versatile building block for constructing more complex molecules. Its electrophilic carbonyl group enables it to participate in various reactions such as nucleophilic acyl substitution and coupling reactions. This property is particularly useful in synthesizing heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals .

Case Studies

Case Study 1: Antiviral Activity

A series of indole-2-carboxamides derived from this compound were synthesized and tested against the western equine encephalitis virus (WEEV). The results indicated a significant improvement in antiviral activity compared to earlier analogs, with some compounds achieving up to a 40-fold increase in half-lives within biological systems .

Case Study 2: Anticancer Research

Another study focused on synthesizing new indole derivatives from this compound to assess their anticancer properties against HCT-116 colon cancer cells. The synthesized compounds showed promising cytotoxic effects, leading to further exploration of their mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-indole-2-carbonyl chloride involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Boiling Point (°C) Reactivity Profile
6-Fluoro-1H-indole-2-carbonyl chloride C₉H₅ClFNO 197.60 (calculated) F (C6), COCl (C2) Not reported Not reported High (reactive acyl chloride)
6-Chloro-7-fluoro-1H-indole C₈H₅ClFN 169.58 Cl (C6), F (C7) 42 299.8 (predicted) Moderate (halogenated indole scaffold)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 225.63 Cl (C7), CH₃ (C3), COOH (C2) Not reported Not reported Low (carboxylic acid group)
6-Bromo-1H-indole-2-carbonyl chloride C₉H₅BrClNO 258.50 (calculated) Br (C6), COCl (C2) Not reported Not reported High (Br increases electrophilicity)

Key Observations:

  • Reactivity: The carbonyl chloride group in this compound renders it more reactive than carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) or non-acylated halides (e.g., 6-chloro-7-fluoro-1H-indole). Brominated analogs (e.g., 6-bromo-1H-indole-2-carbonyl chloride) may exhibit even higher reactivity due to bromine’s stronger electron-withdrawing effect .
  • Substituent Effects : Fluorine at position 6 enhances metabolic stability and binding affinity in drug candidates compared to chloro or bromo analogs. However, chloro substituents (e.g., 6-chloro-7-fluoro-1H-indole) may improve lipophilicity, affecting membrane permeability .
  • Thermal Stability : Predicted boiling points for halogenated indoles (e.g., 299.8°C for 6-chloro-7-fluoro-1H-indole) suggest moderate thermal stability, critical for high-temperature reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Fluoro-1H-indole-2-carbonyl chloride, and how can purity be validated?

  • Methodology : The synthesis typically involves fluorination of indole precursors followed by chlorination at the 2-position. For example, starting with 6-fluoroindole (CAS 1682-25-7), oxidation to the carboxylic acid intermediate (e.g., using KMnO₄ under acidic conditions) and subsequent treatment with thionyl chloride (SOCl₂) yields the carbonyl chloride .
  • Purity Validation : Use HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or hydrolysis byproducts (e.g., carboxylic acid). LC-MS can detect trace impurities like 6-fluoroindole-2-carboxylic acid .

Q. How does the fluorine substituent influence the stability of this compound during storage?

  • Stability Considerations : Fluorine’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon, making the compound moisture-sensitive. Store under inert gas (argon/nitrogen) at ≤ -20°C in anhydrous solvents (e.g., dry DCM) to prevent hydrolysis .
  • Degradation Monitoring : Periodic FT-IR analysis can detect carbonyl group hydrolysis (appearance of -OH stretches at ~2500-3300 cm⁻¹) .

Q. What are common nucleophilic reactions involving this compound in heterocyclic chemistry?

  • Reactivity Profile : The carbonyl chloride reacts with amines to form amides (e.g., peptide coupling) or with alcohols to generate esters. For example, coupling with benzylamine in THF at 0°C yields 6-fluoroindole-2-carboxamide derivatives, useful in medicinal chemistry .
  • Workup : Quench excess reagent with ice-cold sodium bicarbonate, followed by extraction with ethyl acetate and silica gel chromatography .

Advanced Research Questions

Q. How to resolve contradictory regiochemical outcomes in electrophilic substitution reactions of this compound derivatives?

  • Regiochemical Analysis : Fluorine at the 6-position directs electrophiles to the 4- or 7-position of the indole ring due to its meta-directing nature. Conflicting results may arise from solvent polarity (e.g., DMF vs. DCM) or competing directing effects from other substituents. Use DFT calculations (e.g., Gaussian software) to model charge distribution and predict reactivity .
  • Experimental Validation : Compare ¹H NMR chemical shifts (e.g., deshielding at C4 vs. C7) and NOESY for spatial confirmation .

Q. What strategies minimize byproduct formation during large-scale acylation using this compound?

  • Optimization :

  • Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., Friedel-Crafts acylation at indole C3).
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing reaction time and hydrolysis risk .
    • Byproduct Identification : LC-HRMS and ¹⁹F NMR can detect fluorinated byproducts (e.g., dimerization or over-acylation) .

Q. How to design a stability-indicating assay for this compound under varying pH conditions?

  • Method Design :

  • Forced Degradation : Expose the compound to buffered solutions (pH 1–13) at 40°C for 24 hours.
  • Analytical Tools : UPLC-PDA (photodiode array) quantifies degradation products, while ²D NMR (COSY, HSQC) identifies structural changes (e.g., ring-opening or defluorination) .
    • Key Findings : Hydrolysis predominates at pH > 10, forming 6-fluoroindole-2-carboxylic acid (confirmed by m/z 179.03 via HRMS) .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Modeling Approach :

  • Use DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices, identifying electron-deficient sites (e.g., C7) susceptible to SNAr with amines or thiols .
  • Solvent effects (PCM model) refine activation energy barriers in polar aprotic solvents like DMF .
    • Experimental Correlation : Compare computed transition states with kinetic data (e.g., Arrhenius plots) from stopped-flow NMR .

Methodological Notes

  • Safety Protocols : Handle under fume hoods with nitrile gloves and chemical-resistant aprons. Quench spills with sodium bicarbonate/sand mixtures .
  • Data Reproducibility : Replicate reactions ≥3 times; report Rf values (TLC) and melting points (if applicable) for crystalline derivatives .

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